molecular formula C₃₉H₅₇FN₄O₅ B1144923 Palmitato de Paliperidona N-óxido CAS No. 1404053-60-6

Palmitato de Paliperidona N-óxido

Número de catálogo: B1144923
Número CAS: 1404053-60-6
Peso molecular: 680.89
Atención: Solo para uso de investigación. No para uso humano o veterinario.
En Stock
  • Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
  • Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.

Descripción

Paliperidone Palmitate N-Oxide is a derivative of Paliperidone Palmitate, which is an atypical antipsychotic used primarily in the treatment of schizophrenia and schizoaffective disorders. This compound is designed to provide long-acting therapeutic effects, making it a valuable option for patients requiring consistent medication management.

Aplicaciones Científicas De Investigación

Pharmacological Applications

Paliperidone palmitate N-oxide retains the therapeutic effects of its parent compound while potentially offering improved pharmacokinetics and safety profiles. It is primarily indicated for:

  • Schizophrenia : Paliperidone palmitate N-oxide is used in both acute and maintenance therapy for schizophrenia. Studies indicate that it effectively reduces symptoms and prevents relapse in patients who struggle with adherence to oral medications .
  • Schizoaffective Disorder : Similar to its application in schizophrenia, this compound is also used in treating schizoaffective disorder, often in conjunction with mood stabilizers or antidepressants .

Formulation Innovations

The development of paliperidone palmitate N-oxide has led to various formulation strategies aimed at enhancing drug delivery and patient compliance:

  • Long-Acting Injectable Formulations : The once-monthly and three-month formulations of paliperidone palmitate have shown efficacy comparable to first-generation long-acting injectable antipsychotics while exhibiting fewer extrapyramidal symptoms . These formulations utilize nanocrystal technology to enhance drug solubility and bioavailability.
  • Nasal Delivery Systems : Recent studies have explored the use of chitosan-coated cubosomal nanoparticles for nose-to-brain delivery of paliperidone palmitate. This method demonstrated significant deposition in the olfactory region, suggesting a potential for rapid onset of action while minimizing systemic exposure .

Case Studies and Clinical Insights

Several case studies highlight the clinical implications of using paliperidone palmitate N-oxide:

  • Neutropenia Induction : A case report documented a patient who developed neutropenia after initiation of treatment with paliperidone. This adverse effect resolved upon switching to haloperidol, emphasizing the need for monitoring blood counts when prescribing this medication .
  • Real-World Effectiveness : Data from real-world studies indicate that patients treated with long-acting injectable formulations of paliperidone experience reduced rates of hospitalization and relapse compared to those on oral medications. This underscores the importance of adherence in managing chronic psychiatric conditions .

Comparative Efficacy

A comparative analysis of various formulations of paliperidone reveals distinct advantages:

Formulation Type Efficacy Safety Profile Administration Frequency
Oral PaliperidoneModerate efficacy; high non-compliance riskHigher incidence of side effectsDaily
Once-Monthly InjectableHigh efficacy; lower relapse ratesFewer extrapyramidal symptomsMonthly
Three-Month InjectableComparable efficacy to monthly formulationSimilar safety profile as oral medicationsEvery three months
Nasal Delivery SystemRapid onset; targeted deliveryReduced systemic exposureAs needed

Mecanismo De Acción

Target of Action

Paliperidone Palmitate N-Oxide primarily targets the central dopamine Type 2 (D2) and serotonin Type 2 (5HT2A) receptors . These receptors play a crucial role in regulating mood and behavior. The compound also shows activity as an antagonist at alpha 1 and alpha 2 adrenergic receptors and H1 histaminergic receptors .

Mode of Action

It is believed to act via a similar pathway to risperidone . The therapeutic activity in schizophrenia is proposed to be mediated through a combination of central dopamine Type 2 (D2) and serotonin Type 2 (5HT2A) receptor antagonism . This antagonism may explain some of the other effects of the drug .

Biochemical Pathways

The biochemical pathways affected by Paliperidone Palmitate N-Oxide are primarily those involving dopamine and serotonin neurotransmission . By antagonizing these receptors, the compound can alter the neurotransmission pathways and their downstream effects, potentially leading to an improvement in the symptoms of conditions like schizophrenia .

Pharmacokinetics

The pharmacokinetics of Paliperidone Palmitate N-Oxide involve absorption, distribution, metabolism, and excretion (ADME). The compound exhibits flip-flop kinetics, where the apparent half-life is controlled by the absorption rate constant . It is metabolized in the liver via CYP2D6 and 3A4, with minor metabolism via dealkylation, hydroxylation, dehydrogenation, and benzisoxazole scission . The compound is excreted primarily in urine (80%; 59% as unchanged drug) and feces (11%) .

Result of Action

The molecular and cellular effects of Paliperidone Palmitate N-Oxide’s action primarily involve the antagonism of D2 and 5HT2A receptors . This antagonism can lead to changes in neurotransmission, which may result in an improvement in the symptoms of conditions like schizophrenia .

Action Environment

The action of Paliperidone Palmitate N-Oxide can be influenced by various environmental factors. For instance, the crystallization process can affect the nature of the compound, which in turn can influence its in vitro and in vivo behaviors . Furthermore, factors such as body mass index (BMI), creatinine clearance (CLCR), injection site, injection volume, and needle length can influence the pharmacokinetics of the compound .

Análisis Bioquímico

Biochemical Properties

Paliperidone Palmitate N-Oxide, like its parent compound, is thought to interact with dopamine D2 and serotonin 5HT2A receptors in the brain . These interactions are believed to mediate its therapeutic activity in schizophrenia.

Cellular Effects

Paliperidone Palmitate N-Oxide is believed to influence cell function by modulating signaling pathways associated with dopamine D2 and serotonin 5HT2A receptors . This modulation can impact various cellular processes, potentially influencing gene expression and cellular metabolism

Molecular Mechanism

It is proposed that its therapeutic activity in schizophrenia is mediated through a combination of central dopamine Type 2 (D2) and serotonin Type 2 (5HT2A) receptor antagonism . This suggests that Paliperidone Palmitate N-Oxide may bind to these receptors, inhibiting their activity and leading to changes in gene expression.

Temporal Effects in Laboratory Settings

It is known that the parent compound, Paliperidone Palmitate, exhibits a slow release rate, contributing to its long-acting properties

Dosage Effects in Animal Models

There is limited information available on the dosage effects of Paliperidone Palmitate N-Oxide in animal models. Studies on risperidone and paliperidone, the parent compounds, have shown notable metabolic side-effects that were dose-dependent

Metabolic Pathways

The metabolic pathways of Paliperidone Palmitate N-Oxide are not well-characterized. The parent compound, Paliperidone, is known to undergo four primary metabolic pathways, none of which account for more than 10% of the dose: dealkylation, hydroxylation, dehydrogenation, and benzisoxazole scission

Transport and Distribution

The parent compound, Paliperidone Palmitate, is administered as an intramuscular injection, indicating that it is likely distributed via the circulatory system

Subcellular Localization

Given its proposed mechanism of action, it is likely that it interacts with receptors located in the cell membrane

Métodos De Preparación

Synthetic Routes and Reaction Conditions

The preparation of Paliperidone Palmitate N-Oxide involves the oxidation of Paliperidone Palmitate. The process typically includes the following steps:

    Oxidation Reaction: Paliperidone Palmitate is subjected to an oxidation reaction using an oxidizing agent such as hydrogen peroxide or a peracid.

    Reaction Conditions: The reaction is carried out under controlled temperature and pH conditions to ensure the selective oxidation of the nitrogen atom in the Paliperidone Palmitate molecule.

Industrial Production Methods

Industrial production of Paliperidone Palmitate N-Oxide follows similar synthetic routes but on a larger scale. The process involves:

    Large-Scale Oxidation: Utilizing industrial oxidizing agents and reactors to handle large quantities of Paliperidone Palmitate.

    Purification: The product is purified using techniques such as crystallization or chromatography to obtain high-purity Paliperidone Palmitate N-Oxide.

Análisis De Reacciones Químicas

Types of Reactions

Paliperidone Palmitate N-Oxide undergoes several types of chemical reactions, including:

    Oxidation: As mentioned, the primary reaction is the oxidation of Paliperidone Palmitate to form the N-Oxide derivative.

    Reduction: The N-Oxide can be reduced back to Paliperidone Palmitate using reducing agents like sodium borohydride.

    Substitution: The compound can undergo substitution reactions where functional groups on the molecule are replaced with other groups.

Common Reagents and Conditions

    Oxidizing Agents: Hydrogen peroxide, peracids.

    Reducing Agents: Sodium borohydride, lithium aluminum hydride.

    Reaction Conditions: Controlled temperature, pH, and solvent conditions to ensure selective reactions.

Major Products Formed

    Oxidation: Paliperidone Palmitate N-Oxide.

    Reduction: Paliperidone Palmitate.

    Substitution: Various substituted derivatives depending on the reagents used.

Comparación Con Compuestos Similares

Similar Compounds

    Paliperidone: The primary active metabolite of risperidone, used in the treatment of schizophrenia.

    Risperidone: An older antipsychotic with a similar mechanism of action.

    Olanzapine: Another atypical antipsychotic with different receptor binding profiles.

Uniqueness

Paliperidone Palmitate N-Oxide is unique due to its long-acting formulation, which provides consistent therapeutic effects over extended periods. This reduces the need for frequent dosing and improves patient adherence to the medication regimen.

Actividad Biológica

Paliperidone Palmitate N-Oxide is a derivative of paliperidone, an atypical antipsychotic primarily used in the treatment of schizophrenia and schizoaffective disorder. This compound is of particular interest due to its potential biological activities and its implications for therapeutic efficacy and safety. This article explores the biological activity of Paliperidone Palmitate N-Oxide, highlighting its mechanisms of action, pharmacokinetics, and relevant research findings.

Chemical Structure and Properties

Paliperidone Palmitate N-Oxide is characterized by a complex structure that includes a fluorobenzoisoxazole ring, a piperidine ring, and a palmitate chain. Its molecular formula is C39H57FN4O5C_{39}H_{57}FN_{4}O_{5}, with a molecular weight of 680.89 g/mol. The presence of the N-oxide group modifies the electronic properties of the molecule compared to its parent compound, potentially impacting its biological activity.

Target Receptors:
Paliperidone Palmitate N-Oxide primarily targets dopamine D2 and serotonin 5HT2A receptors in the central nervous system. This mechanism is similar to that of risperidone, another antipsychotic medication. The antagonism of these receptors is crucial for managing symptoms associated with psychotic disorders.

Biochemical Pathways:
The compound's interaction with neurotransmitter systems suggests it may influence various biochemical pathways involved in mood regulation and psychotic symptomatology. Specifically, it may alter signaling pathways associated with dopamine and serotonin neurotransmission, which are critical in the pathophysiology of schizophrenia.

Pharmacokinetics

Paliperidone Palmitate N-Oxide exhibits unique pharmacokinetic properties, including flip-flop kinetics where the apparent half-life is influenced by the absorption rate constant. Studies indicate that the compound's pharmacokinetic profile may lead to prolonged therapeutic effects due to its slow release characteristics .

In Vitro Studies

  • Neurotransmitter Interaction:
    Research has shown that Paliperidone Palmitate N-Oxide retains antipsychotic activity similar to paliperidone by effectively interacting with dopamine D2 and serotonin 5HT2A receptors. This interaction is crucial for its therapeutic efficacy in treating schizophrenia.
  • Oxidative Stress Modulation:
    A study evaluating paliperidone's effects on intracellular redox systems in rat brains demonstrated that it significantly decreased the activities of adenosine deaminase (ADA), xanthine oxidase (XO), and catalase (CAT). These results suggest that paliperidone may help mitigate oxidative stress, which is often elevated in schizophrenia patients .

Case Studies

  • Clinical Trials:
    A multicenter phase-3 study assessed the efficacy and safety of paliperidone palmitate formulations, including its long-acting injectable forms. The results indicated that patients receiving these formulations experienced significant improvements in their clinical symptoms, leading to a better quality of life .
  • Animal Models:
    Animal studies have shown that administration of paliperidone leads to alterations in antioxidant enzyme activities, suggesting potential neuroprotective effects against oxidative damage associated with schizophrenia .

Summary of Findings

Study TypeKey Findings
In Vitro StudiesAntipsychotic activity via D2 and 5HT2A receptor interaction
Oxidative StressDecreased enzyme activities related to oxidative stress
Clinical TrialsSignificant symptom improvement in schizophrenia patients
Animal StudiesNeuroprotective effects through modulation of antioxidant enzyme activities

Propiedades

Número CAS

1404053-60-6

Fórmula molecular

C₃₉H₅₇FN₄O₅

Peso molecular

680.89

Sinónimos

3-[2-[4-(6-Fluoro-1,2-benzisoxazol-3-yl)-1-oxido-1-piperidinyl]ethyl]-6,7,8,9-tetrahydro-2-methyl-4-oxo-4H-pyrido[1,2-a]pyrimidin-9-yl Hexadecanoate; _x000B__x000B_3-[2-[4-(6-Fluoro-1,2-benzisoxazol-3-yl)-1-oxido-1-piperidinyl]ethyl]-6,7,8,9-tetrahydro-2-methyl-4

Origen del producto

United States

Descargo de responsabilidad e información sobre productos de investigación in vitro

Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.